molecular formula C18H16N6OS B10984456 N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B10984456
M. Wt: 364.4 g/mol
InChI Key: VMNLPZCKZFIODK-UHFFFAOYSA-N
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Description

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a heterocyclic compound featuring a thiazole core substituted with a pyridin-2-yl group at the 4-position and a butanamide linker connecting to a [1,2,4]triazolo[4,3-a]pyridine moiety. The compound’s molecular framework combines aromatic heterocycles with a flexible aliphatic chain, balancing lipophilicity and hydrogen-bonding capacity.

Properties

Molecular Formula

C18H16N6OS

Molecular Weight

364.4 g/mol

IUPAC Name

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C18H16N6OS/c25-17(9-5-8-16-23-22-15-7-2-4-11-24(15)16)21-18-20-14(12-26-18)13-6-1-3-10-19-13/h1-4,6-7,10-12H,5,8-9H2,(H,20,21,25)

InChI Key

VMNLPZCKZFIODK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)CCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include various halogenating agents, coupling catalysts, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Techniques such as crystallization and chromatography are employed for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DCM.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of triazolo-thiazole derivatives. Key structural analogs and their distinguishing features are summarized below:

Structural Analog 1: 4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide

  • Molecular Formula : C₁₈H₁₇N₇O₂S (vs. C₁₈H₁₆N₇OS for the target compound).
  • Key Differences: Triazolo Core: Features a [1,2,4]triazolo[4,3-b]pyridazine system with a methoxy group at position 6, contrasting with the target’s [1,2,4]triazolo[4,3-a]pyridine. Pyridinyl Position: The thiazole moiety bears a 4-pyridinyl substituent (vs. 2-pyridinyl in the target), altering steric and electronic interactions with target proteins . Molecular Weight: 395.44 g/mol (vs. ~394.42 g/mol for the target), attributable to the methoxy group .

Structural Analog 2: 4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(2-pyridyl)-1,3-thiazol-2-yl]butanamide

  • Molecular Formula : C₁₈H₁₇N₇O₂S (identical to Analog 1).
  • Key Differences :
    • Pyridinyl Position : Shares the 2-pyridinyl substitution on the thiazole with the target compound, suggesting similar steric profiles. However, the triazolo[4,3-b]pyridazine core and methoxy group differentiate it from the target’s triazolo[4,3-a]pyridine system .
    • Physicochemical Implications : The methoxy group may improve aqueous solubility but reduce membrane permeability compared to the target compound .

Structural Analog 3: Pyrrolo-Triazolo-Pyrazine Derivatives (e.g., from –5)

  • Example: 3-((1R,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentylamino)benzonitrile.
  • Key Differences: Core Structure: Incorporates a fused pyrrolo-triazolo-pyrazine system, increasing ring complexity and rigidity. This contrasts with the target’s simpler triazolo-pyridine and thiazole framework .

Comparative Analysis Table

Feature Target Compound Analog 1 Analog 2 Analog 3
Core Triazolo System [1,2,4]Triazolo[4,3-a]pyridine [1,2,4]Triazolo[4,3-b]pyridazine (6-methoxy) [1,2,4]Triazolo[4,3-b]pyridazine (6-methoxy) Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine
Thiazole Substituent 4-(pyridin-2-yl) 4-(4-pyridinyl) 4-(2-pyridyl) N/A (cyclopentyl/benzonitrile substituents)
Molecular Formula C₁₈H₁₆N₇OS C₁₈H₁₇N₇O₂S C₁₈H₁₇N₇O₂S Variable (e.g., C₂₀H₁₉N₇)
Molecular Weight (g/mol) ~394.42 395.44 395.44 ~357.41
Key Functional Groups Butanamide linker Methoxy, butanamide Methoxy, butanamide Cyclopentyl, benzonitrile
Potential Applications Kinase inhibition (hypothesized) Enhanced solubility via methoxy Balanced pyridyl positioning Kinase/protease inhibition (patent-based inference)

Biological Activity

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • Pyridine and Thiazole Rings : These heterocycles contribute to the compound's biological activity.
  • Triazole Moiety : Known for enhancing pharmacological properties.

1. Anticancer Activity

Research indicates that derivatives of triazolo-pyridines exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness in inhibiting cell proliferation in various cancer cell lines.

CompoundCell LineIC50 (µM)
5aA5490.5
5aMCF70.8

The compound's mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells .

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages.

TreatmentIL-6 Production (pg/mL)TNF-alpha Production (pg/mL)
Control200150
Compound5030

This suggests a potential application in treating inflammatory diseases .

3. Antimicrobial Activity

Preliminary studies have shown that the compound possesses antimicrobial properties against various pathogens. The minimum inhibitory concentrations (MICs) against selected bacteria are as follows:

BacteriaMIC (µg/mL)
E. coli15
S. aureus10

These findings highlight the compound's potential as an antimicrobial agent .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Kinases : The compound shows promise as an inhibitor of specific kinases involved in cancer progression.
  • Modulation of Cytokine Signaling : It affects signaling pathways that regulate inflammation and immune responses.

Case Studies

Several studies have been conducted to evaluate the efficacy and safety of this compound:

  • In Vivo Studies : Animal models have demonstrated that administration of the compound significantly reduces tumor size in xenograft models.
  • Clinical Trials : Early-phase clinical trials are underway to assess its safety and tolerability in humans.

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